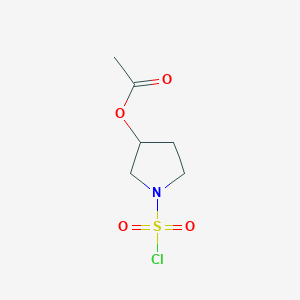

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate

Description

Contextualization of Pyrrolidine (B122466) Scaffolds in Advanced Organic Chemistry

The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is a cornerstone of contemporary organic and medicinal chemistry. Its prevalence in natural products, pharmaceuticals, and catalysts highlights its fundamental role in molecular design and function.

Significance of Nitrogen Heterocycles in Molecular Architectures

Nitrogen heterocycles are fundamental building blocks in a vast array of biologically active compounds. frontiersin.orgnih.gov The pyrrolidine ring, also known as tetrahydropyrrole, is a core structure in numerous natural products, alkaloids, and pharmacologically significant molecules. frontiersin.org Its importance is underscored by its presence in a wide range of approved drugs, including antivirals, antihypertensives, and anticancer agents. frontiersin.orgnih.gov The nitrogen atom in the pyrrolidine scaffold can act as a hydrogen bond acceptor and its non-planar, puckered structure allows for the precise three-dimensional orientation of substituents, which is crucial for specific molecular interactions with biological targets like enzymes and receptors. nih.gov

The versatility of the pyrrolidine scaffold allows it to serve as a pharmacophore group in compounds with diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory properties. frontiersin.orgresearchgate.net This wide range of applications has made the synthesis and functionalization of pyrrolidine derivatives an active area of research in drug discovery and development. nih.gov

Stereochemical Complexity and Synthetic Challenges of Pyrrolidine Derivatives

A key feature of the pyrrolidine ring is the inherent stereogenicity of its carbon atoms. nih.gov The non-planar nature of the ring leads to a phenomenon known as "pseudorotation," which contributes to the molecule's three-dimensional complexity. nih.gov This stereochemical richness is both an opportunity and a challenge for synthetic chemists. The spatial orientation of substituents on the pyrrolidine ring can drastically alter the biological profile of a molecule due to different binding modes with enantioselective proteins. nih.gov

Consequently, the development of stereoselective synthetic methods for producing substituted pyrrolidines is a major focus of organic chemistry. mdpi.com Starting materials like proline and 4-hydroxyproline (B1632879) are often used as chiral precursors to access enantiomerically pure pyrrolidine-containing drugs. mdpi.com The synthesis of complex pyrrolidine derivatives often involves multi-step sequences that require careful control of stereochemistry at each stage. mdpi.com

The Chlorosulfonyl Moiety as a Versatile Synthetic Handle

The chlorosulfonyl (-SO₂Cl) group is a powerful and highly reactive functional group that serves as a versatile tool for organic synthesis. Its ability to readily react with a wide range of nucleophiles makes it an invaluable "handle" for introducing the sulfonyl group into molecules, which can then be further functionalized.

Historical Development of Sulfonyl Chlorides in Functionalization

The synthesis of sulfonyl chlorides has been a fundamental procedure in organic chemistry for many years. nih.gov Traditionally, they are prepared from sulfonic acids using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.gov Another classic method is the Sandmeyer-type reaction, where an arylamine is converted to a diazonium salt and then reacted with sulfur dioxide in the presence of a copper catalyst. nih.govresearchgate.net

More recently, advancements have focused on developing milder and more environmentally friendly methods. These include the oxidative chlorination of thiols and their derivatives using reagents like N-chlorosuccinimide or sodium chlorite (B76162) (NaClO₂). organic-chemistry.orgrsc.org Continuous flow technologies are also being employed to safely handle the often energetic reactions involved in sulfonyl chloride synthesis. researchgate.netrsc.org These developments have expanded the accessibility and utility of sulfonyl chlorides in complex molecule synthesis. nih.gov

Electrophilic Nature and Reactivity Spectrum of Sulfonyl Chlorides

Sulfonyl chlorides are potent electrophiles. fiveable.me The sulfur atom is electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes the chlorine atom an excellent leaving group, allowing the sulfonyl chloride to readily undergo nucleophilic substitution reactions. fiveable.memasterorganicchemistry.com

The reactivity of sulfonyl chlorides allows them to react with a broad spectrum of nucleophiles:

Amines: React to form stable and medicinally important sulfonamides. fiveable.melibretexts.org

Alcohols: React to produce sulfonic esters, which are themselves useful intermediates. fiveable.me

Thiols: React to yield sulfones. fiveable.me

This wide reactivity makes sulfonyl chlorides key intermediates for creating diverse molecular structures. nih.govmagtech.com.cn

| Nucleophile | Product | Significance |

|---|---|---|

| Primary/Secondary Amines (R-NH₂, R₂NH) | Sulfonamides (R-SO₂-NHR', R-SO₂-NR'₂) | Core structure in many pharmaceuticals. libretexts.org |

| Alcohols (R'-OH) | Sulfonate Esters (R-SO₂-OR') | Important synthetic intermediates. fiveable.me |

| Thiols (R'-SH) | Thiosulfonates (R-SO₂-SR') | Precursors to other sulfur-containing compounds. |

| Water (H₂O) | Sulfonic Acids (R-SO₃H) | Hydrolysis product. |

Strategic Importance of 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate (B1210297) as a Reactive Intermediate

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a bifunctional molecule designed for synthetic utility. It combines the desirable stereochemical and structural features of the pyrrolidine scaffold with the versatile reactivity of the N-sulfonyl chloride group. The acetate group at the 3-position provides an additional point for modification, either by serving as a protecting group for the hydroxyl function or as a synthetic equivalent of a 3-hydroxypyrrolidine.

The primary strategic importance of this intermediate lies in its ability to act as a scaffold for building more complex molecules. The N-sulfonyl chloride is the most reactive site, allowing for the facile introduction of a wide variety of substituents through reaction with nucleophiles. For example, reaction with an amine would generate a sulfonylurea or related sulfonamide derivative, while reaction with an alcohol would yield a sulfonate.

The pyrrolidine ring itself, particularly with the 3-acetoxy substitution, provides a chiral, three-dimensional framework. This is highly valuable in medicinal chemistry, where precise spatial arrangement of functional groups is critical for biological activity. nih.gov Following the functionalization of the sulfonyl chloride, the acetate group can be hydrolyzed to reveal a hydroxyl group, which can then be used for further synthetic transformations, such as etherification, esterification, or oxidation.

In essence, this compound serves as a versatile building block, enabling the rapid diversification of the pyrrolidine core. It provides a direct route to libraries of novel compounds for screening in drug discovery and materials science, leveraging the established importance of both the pyrrolidine ring and the sulfonamide linkage. frontiersin.orgnih.gov

Overview of Key Functional Groups and Their Synthetic Potential

The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups: the N-sulfonyl chloride and the acetate ester.

The N-sulfonyl chloride (or N-chlorosulfonyl) group is a highly reactive electrophilic moiety. It is analogous to the well-studied chlorosulfonyl isocyanate (CSI), which is known for its high reactivity due to the electron-withdrawing nature of the chlorosulfonyl group. beilstein-journals.orgtcichemicals.com The N-sulfonyl chloride group in this compound can readily react with a wide range of nucleophiles. This reactivity allows for the facile introduction of a sulfonamide linkage, a common functional group in medicinal chemistry. For instance, reaction with primary or secondary amines would yield the corresponding N-substituted pyrrolidinyl sulfonamides. This transformation is fundamental in the synthesis of various biologically active compounds.

The reactivity of the N-sulfonyl chloride is not limited to reactions with amines. It can also participate in reactions with other nucleophiles such as alcohols, thiols, and organometallic reagents, providing access to a diverse array of sulfonyl derivatives. Furthermore, the chlorosulfonyl group can be involved in intramolecular cyclization reactions, offering a pathway to novel bicyclic structures. The reactivity of the N-sulfonyl chloride group is summarized in the table below.

| Reactant Type | Product Type | Significance |

| Primary/Secondary Amines | N-substituted Sulfonamides | Access to biologically active sulfonamide scaffolds |

| Alcohols | Sulfonate Esters | Formation of stable ester linkages |

| Thiols | Thiosulfonates | Introduction of sulfur-containing functionalities |

| Organometallic Reagents | Sulfones | Carbon-sulfur bond formation |

The acetate ester at the C-3 position of the pyrrolidine ring is another valuable functional handle. It can be readily hydrolyzed under basic or acidic conditions to reveal a secondary hydroxyl group. This 3-hydroxypyrrolidine moiety is a common structural motif in many natural products and synthetic drugs. google.com The exposed hydroxyl group can then be further functionalized in numerous ways. For example, it can be oxidized to a ketone, subjected to nucleophilic substitution (after conversion to a better leaving group), or engaged in ether or ester formation with a variety of substrates. The synthetic potential of the acetate group is outlined in the following table.

| Reaction Type | Resulting Functional Group | Further Synthetic Possibilities |

| Hydrolysis (acidic or basic) | 3-Hydroxypyrrolidine | Oxidation, etherification, esterification, substitution |

| Transesterification | Different Ester | Modification of properties, protecting group exchange |

| Reduction | Diol | Further functionalization of the resulting diol |

The interplay between these two functional groups offers the potential for sequential or orthogonal synthetic strategies, allowing for the construction of complex molecular architectures from this single building block.

Positioning within Modern Retrosynthetic Disconnections

In the context of retrosynthetic analysis, this compound can be viewed as a valuable synthon for the introduction of a functionalized pyrrolidine ring. researchgate.net Its disconnection reveals several strategic pathways to simpler, commercially available starting materials.

A primary retrosynthetic disconnection involves breaking the N-S bond of the N-sulfonyl chloride. This leads back to 3-acetoxypyrrolidine and a source of the chlorosulfonyl group, such as sulfuryl chloride (SO2Cl2). This disconnection is synthetically feasible as the reaction of a secondary amine with sulfuryl chloride is a standard method for the preparation of N-sulfonyl chlorides.

This compound ---> 3-Acetoxypyrrolidine + SO2Cl2

A second key disconnection targets the acetate ester. A functional group interconversion (FGI) from the acetate to a hydroxyl group simplifies the target to N-(chlorosulfonyl)-3-hydroxypyrrolidine. This precursor could be obtained from the reaction of 3-hydroxypyrrolidine with sulfuryl chloride. This approach is advantageous as 3-hydroxypyrrolidine is a readily available building block. google.com

This compound --FGI--> N-(Chlorosulfonyl)-3-hydroxypyrrolidine ---> 3-Hydroxypyrrolidine + SO2Cl2

Further retrosynthetic analysis of the pyrrolidine ring itself can be envisioned. For instance, the pyrrolidine ring of 3-hydroxypyrrolidine can be disconnected via a C-N bond cleavage, leading to acyclic precursors. A common strategy involves the intramolecular cyclization of a suitably functionalized aminohalide or aminoepoxide. For example, a 4-amino-1,2-epoxybutane derivative could serve as a precursor to the 3-hydroxypyrrolidine core.

The strategic placement of the chlorosulfonyl and acetate groups in this compound allows for its use as a versatile node in a synthetic plan. The order of functional group manipulation can be tailored to the specific needs of the target molecule, highlighting the compound's potential in diversity-oriented synthesis. The following table summarizes the key retrosynthetic disconnections.

| Bond Cleavage | Precursor 1 | Precursor 2 | Synthetic Strategy |

| N-S | 3-Acetoxypyrrolidine | Sulfuryl chloride | Sulfonylation of a secondary amine |

| C-O (ester) | N-(Chlorosulfonyl)-3-hydroxypyrrolidine | Acetic anhydride (B1165640)/acetyl chloride | Esterification of an alcohol |

The ability to be deconstructed into simple, readily available precursors underscores the strategic importance of this compound in the design of efficient and convergent synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

(1-chlorosulfonylpyrrolidin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO4S/c1-5(9)12-6-2-3-8(4-6)13(7,10)11/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNFAJCGPSFXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Chlorosulfonyl Pyrrolidin 3 Yl Acetate

Direct Chlorosulfonylation Approaches on Pyrrolidine (B122466) Derivatives

The most direct route to 1-(chlorosulfonyl)pyrrolidin-3-yl acetate (B1210297) involves the introduction of the chlorosulfonyl group onto the nitrogen atom of a suitable pyrrolidine precursor, such as pyrrolidin-3-yl acetate. This approach focuses on the regioselective formation of the N-S bond.

The success of direct N-chlorosulfonylation hinges on the selection of an appropriate sulfonating agent and the optimization of reaction conditions to achieve high yield and purity. The secondary amine of the pyrrolidine ring is a nucleophile that can react with various electrophilic sulfur-containing reagents.

Chlorosulfonic acid (ClSO₃H) and sulfuryl chloride (SO₂Cl₂) are powerful and common reagents for the chlorosulfonylation of amines. The reaction typically proceeds by the nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom, followed by the elimination of a leaving group.

The reaction is generally performed in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at low temperatures to control the high reactivity of the reagents. A non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a salt with the pyrrolidine starting material, rendering it unreactive.

Table 1: Representative Conditions for N-Chlorosulfonylation of Secondary Amines

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidine | Sulfuryl Chloride | Triethylamine | Dichloromethane | 0 to 25 | >90 |

| Piperidine (B6355638) | Sulfuryl Chloride | Pyridine | Diethyl Ether | 0 | 85 |

This table presents typical conditions for the chlorosulfonylation of cyclic secondary amines, which are analogous to the synthesis of the target compound.

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent known for its ability to introduce the sulfamoyl moiety (-SO₂NH-). arxada.com Its reactivity is characterized by two primary electrophilic sites: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group. arxada.comtcichemicals.com Typically, nucleophilic attack occurs preferentially at the highly electrophilic isocyanate carbon. tcichemicals.com

In the context of reacting with a secondary amine like pyrrolidin-3-yl acetate, CSI would likely first form a sulfamoyl urea (B33335) derivative. Subsequent hydrolysis or specific cleavage conditions would be required to remove the carbonyl group and yield the desired N-chlorosulfonyl product. However, CSI is more commonly used in cycloaddition reactions with unsaturated systems to form N-chlorosulfonyl-β-lactams or with alcohols and amines to create carbamates and sulfamides, respectively. arxada.combeilstein-journals.orgresearchgate.net While not a direct single-step route to the target compound, its unique reactivity makes it a point of exploration for complex functionalizations. researchgate.net

Protecting groups are crucial in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. jocpr.com In the synthesis of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, the key functional groups to consider are the secondary amine and the hydroxyl group (the precursor to the acetate ester).

The acetate group at the 3-position is relatively stable under the typically mild, often low-temperature conditions used for N-chlorosulfonylation. However, strongly acidic or basic conditions could lead to its hydrolysis. A more robust synthetic strategy might involve protecting the hydroxyl group of a precursor, such as (R)- or (S)-3-hydroxypyrrolidine, with a protecting group that is orthogonal to the N-chlorosulfonylation conditions. For instance, a silyl (B83357) ether (e.g., TBDMS) could be used to protect the alcohol. The synthesis would proceed as follows:

Protection of the 3-hydroxy group.

N-chlorosulfonylation of the protected pyrrolidine.

Deprotection of the hydroxyl group.

Acetylation to form the final product.

The pyrrolidine ring in this compound contains a stereocenter at the C-3 position. Achieving stereochemical control is a critical aspect of modern organic synthesis, as different stereoisomers can have distinct biological activities. nih.gov

If the synthesis begins with an enantiomerically pure starting material, such as (R)-pyrrolidin-3-yl acetate or (S)-pyrrolidin-3-yl acetate, the N-chlorosulfonylation reaction itself does not affect the existing stereocenter. Therefore, the chirality of the starting material is directly transferred to the product, resulting in an enantiomerically pure final compound. This is the most straightforward approach to obtaining a specific enantiomer.

In cases where a racemic or diastereomeric mixture of pyrrolidines is used, methods for stereoselective synthesis become necessary. Diastereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries or catalysts to favor the formation of one stereoisomer over another. nih.govnih.gov For instance, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for accessing diverse stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org

Reagent Selection and Optimization for Regioselective Sulfonylation

Construction of the Pyrrolidine Ring Incorporating Pre-Functionalized Moieties

An alternative to functionalizing a pre-formed ring is to construct the pyrrolidine ring itself from acyclic precursors. nih.govmdpi.com This strategy, known as convergent synthesis, can be highly efficient for creating complex, highly substituted pyrrolidines. osaka-u.ac.jp

This approach would involve designing an acyclic starting material that already contains the key functional groups or their precursors. For example, a synthetic route could involve the intramolecular cyclization of a linear molecule. A plausible precursor could be an N-chlorosulfonyl-protected amino alcohol or amino halide. The cyclization could be triggered by an internal nucleophilic substitution, effectively forming the five-membered ring.

Table 2: General Strategies for Pyrrolidine Ring Synthesis

| Reaction Type | Description | Key Features |

|---|---|---|

| Intramolecular Amination | Cyclization of an amino alcohol, halide, or alkene via C-N bond formation. organic-chemistry.org | Can be catalyzed by transition metals (e.g., copper, rhodium). organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene dipolarophile. chemistryviews.org | Powerful method for creating multiple stereocenters simultaneously. rsc.orgchemistryviews.org |

These methods provide a framework for how the pyrrolidine core of this compound could be assembled from simpler, non-cyclic starting materials, offering flexibility in molecular design.

Cyclization Reactions Leading to Pyrrolidine Frameworks

The formation of the five-membered pyrrolidine ring is a fundamental step in the synthesis. This is often achieved by cyclizing a linear precursor, and various methods have been developed to induce this transformation efficiently and with high selectivity.

Intramolecular Amination and Carboamination Pathways

Intramolecular amination involves the formation of a carbon-nitrogen bond within a single molecule to close the ring. Modern catalytic systems have made this a powerful strategy for accessing pyrrolidine frameworks. Copper-catalyzed methods, for example, enable the direct amination of unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov This approach can provide pyrrolidines in good yields with high regio- and chemoselectivity. organic-chemistry.org The reaction typically involves an acyclic N-haloamide precursor, which, in the presence of a suitable copper catalyst, undergoes cyclization to form the pyrrolidine ring. nih.gov

Another pathway involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes, such as those containing iridium, to yield cyclic amines. organic-chemistry.org Additionally, the intramolecular amination of organoboronates presents a viable route, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex to furnish the pyrrolidine structure. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| C(sp³)–H Amination | Copper Complexes | Direct functionalization of unactivated C-H bonds; good yields and selectivity. | organic-chemistry.orgnih.gov |

| N-Heterocyclization | Cp*Ir Complex | Efficient cyclization of primary amines with diols. | organic-chemistry.org |

| Amination of Organoboronates | - | Proceeds via a 1,2-metalate shift mechanism. | organic-chemistry.org |

Radical-Mediated Cyclizations for Pyrrolidine Formation

Radical cyclization offers a complementary approach to forming the pyrrolidine ring, often under mild conditions. acs.org These reactions typically involve the generation of a radical on an acyclic precursor, which then attacks an unsaturated moiety (like an alkene or alkyne) within the same molecule in a 5-exo-trig cyclization fashion. nsf.gov

One prominent method involves the cyclization of iminyl radicals. nsf.gov These nitrogen-centered radicals can be generated from precursors such as O-phenyloximes tethered to an alkene. Upon initiation, for instance through microwave irradiation, the iminyl radical cyclizes onto the alkene, and the resulting carbon-centered radical can be trapped by various reagents to install additional functionality. nsf.gov This method is versatile and can be highly diastereoselective. nsf.gov Another strategy involves a radical relay mechanism based on intramolecular hydrogen atom transfer (HAT), which can be used to functionalize distal C-H bonds and initiate cyclization. researchgate.net

Esterification and Acetate Group Introduction at C-3

Once the pyrrolidine ring is formed, or concurrently with its formation, an acetate group must be installed at the C-3 position. This is typically achieved by first establishing a hydroxyl group at this position, followed by esterification.

Selective Hydroxylation and Subsequent Acylation

The most direct route to the acetate is through the acylation of a 3-hydroxypyrrolidine precursor. The synthesis of chiral 3-hydroxypyrrolidine itself can be a multi-step process. google.com Biocatalytic methods have emerged as an elegant way to achieve this transformation. For instance, the microbial hydroxylation of an N-protected pyrrolidine, such as 1-benzoylpyrrolidine, using a species like Aspergillus sp. can selectively introduce a hydroxyl group to yield (S)-1-benzoyl-3-pyrrolidinol. nih.gov

Following hydroxylation, the resulting alcohol is acylated to form the acetate ester. This can be accomplished using standard chemical methods, such as reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base. Alternatively, enzymatic methods can be employed for high selectivity. Lipases, such as Amano PS-IM lipase, can catalyze the kinetic resolution of racemic 1-benzoyl-3-pyrrolidinol through selective esterification, yielding optically active 1-benzoyl-3-pyrrolidinol and its corresponding acetate ester with very high enantiomeric excess. nih.gov

Transesterification Methodologies for Acetate Installation

Transesterification, or alcoholysis, is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol. mdpi.com While widely used in applications like biodiesel production, the principle can be applied to the synthesis of this compound. nih.govnih.gov If a pyrrolidine precursor with a different ester group at the C-3 position is available, it can be converted to the desired acetate ester through this process.

The reaction involves treating the starting ester with an acetate source, such as a large excess of methyl acetate or using vinyl acetate as an irreversible acyl donor, in the presence of an acid, base, or enzyme catalyst. nih.gov The equilibrium-driven nature of the reaction often requires strategies to shift the equilibrium towards the product, such as removing the byproduct alcohol. mdpi.com

| Method | Precursor | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Hydroxylation & Acylation | N-Benzoylpyrrolidine | 1. Aspergillus sp. 2. Lipase / Acyl Donor | Highly stereoselective biological transformation. | nih.gov |

| Chemical Acylation | 3-Hydroxypyrrolidine | Acetyl Chloride / Base | Standard, widely applicable chemical method. | - |

| Transesterification | 3-(Alkyloxycarbonyl)pyrrolidine | Methyl Acetate / Acid or Base Catalyst | Useful for converting an existing ester to an acetate. | mdpi.com |

Advanced Synthetic Techniques for Efficient Production

To improve the efficiency, sustainability, and scalability of synthesizing the pyrrolidine scaffold, researchers have explored a variety of advanced techniques.

Multicomponent reactions (MCRs) offer a highly efficient route by combining three or more starting materials in a single step to form the pyrrolidine product, minimizing waste and saving time. tandfonline.com The use of microwave irradiation can dramatically accelerate reaction rates for cyclization and MCRs, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. tandfonline.com

Modern catalytic systems are also central to advanced synthesis. This includes the development of novel transition-metal catalysts (e.g., copper, iridium) that enable previously challenging transformations like direct C-H amination. organic-chemistry.orgresearchgate.net Furthermore, the field of heterogeneous catalysis is being explored through the use of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) functionalized with pyrrolidine units, which can act as recyclable and highly active catalysts for various organic transformations. bohrium.com

Flow Chemistry Applications in Continuous Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of sulfamoyl chlorides like this compound, primarily due to enhanced safety, improved heat and mass transfer, and the potential for higher throughput and automation. The reaction of secondary amines with sulfuryl chloride is often rapid and highly exothermic, making it well-suited for the controlled environment of a flow reactor.

In a typical continuous flow setup for the synthesis of this compound, streams of pyrrolidin-3-yl acetate and sulfuryl chloride, dissolved in a suitable inert solvent such as dichloromethane or acetonitrile, would be continuously pumped and mixed in a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. The immediate removal of the product from the reaction zone in a continuous flow system also prevents potential degradation.

While specific literature on the continuous synthesis of this compound is not extensively available, the principles can be inferred from studies on the flow synthesis of other sulfonyl chlorides and related compounds. For instance, continuous flow processes have been successfully developed for the synthesis of various sulfonyl chlorides from thiols and disulfides, demonstrating the feasibility of handling reactive sulfur-based reagents in flow. rsc.org Furthermore, the use of sulfuryl chloride in continuous flow has been documented for other transformations, highlighting its compatibility with this technology. nih.gov

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactor Type | Microreactor (e.g., PFA or glass) | Excellent heat and mass transfer properties. |

| Reactant A | Pyrrolidin-3-yl acetate in Dichloromethane | Inert solvent, good solubility for the amine. |

| Reactant B | Sulfuryl chloride in Dichloromethane | Controlled introduction of the reactive reagent. |

| Stoichiometry (A:B) | 1:1.1 | Slight excess of sulfuryl chloride to ensure complete conversion of the amine. |

| Temperature | 0 - 10 °C | To control the exothermicity of the reaction. |

| Residence Time | 1 - 5 minutes | Rapid reaction kinetics are expected. |

| Pressure | Atmospheric to slightly elevated | To maintain a stable flow and prevent outgassing. |

Catalyst Development for Enhanced Yields and Selectivity

The N-sulfonylation of amines with sulfonyl chlorides or sulfuryl chloride is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. While this is a stoichiometric requirement rather than a catalytic one, research into true catalytic methods for N-sulfonylation is an active area. The goal is to develop catalysts that can activate either the amine or the sulfonating agent, leading to milder reaction conditions, improved yields, and higher selectivity, especially in complex molecules with multiple reactive sites.

For the synthesis of this compound, the development of a catalytic system could offer several benefits. A suitable catalyst might allow the reaction to proceed efficiently at lower temperatures, further enhancing the safety profile. Moreover, in cases where the starting material contains other nucleophilic groups, a catalyst could potentially improve the selectivity for N-sulfonylation over other side reactions.

While specific catalysts for the direct N-chlorosulfonylation of pyrrolidin-3-yl acetate are not well-documented, related catalytic systems provide insights into potential approaches. For instance, various Lewis acids and organocatalysts have been explored for sulfonamide synthesis. organic-chemistry.org Tertiary amines, for example, are known to catalyze certain sulfonylation reactions. nih.gov The development of a catalytic process for the synthesis of this compound would likely focus on catalysts that can facilitate the reaction between the secondary amine and sulfuryl chloride without being consumed in the process.

Table 2: Potential Catalytic Approaches for the Synthesis of this compound

| Catalyst Type | Proposed Mechanism of Action | Potential Advantages |

| Lewis Acids | Activation of sulfuryl chloride, making it more electrophilic. | Increased reaction rate, potentially lower reaction temperatures. |

| Tertiary Amine Catalysts | Formation of a more reactive sulfonating intermediate. | Mild reaction conditions, readily available catalysts. |

| Phase-Transfer Catalysts | Facilitating the reaction between reactants in a biphasic system. | Improved reaction rates and yields in certain solvent systems. |

Further research is required to identify and optimize specific catalysts for the efficient and selective synthesis of this compound. Such advancements would be crucial for developing more sustainable and economical manufacturing processes for this important chemical intermediate.

Chemical Reactivity and Mechanistic Insights into 1 Chlorosulfonyl Pyrrolidin 3 Yl Acetate

Reactivity Profile of the Chlorosulfonyl Group

The chlorosulfonyl moiety (-SO₂Cl) is a highly reactive functional group, primarily serving as a precursor for the formation of sulfonamides and sulfonate esters through nucleophilic substitution reactions. The central sulfur atom is electron-deficient and thus a strong electrophile, readily reacting with nucleophiles.

The hallmark of the chlorosulfonyl group's reactivity is its propensity to undergo nucleophilic substitution at the sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This general mechanism can be represented as follows:

General Nucleophilic Substitution Reaction

| Reactant | Nucleophile (Nu:) | Product | Leaving Group |

|---|---|---|---|

| R-SO₂Cl | Amine (R'-NH₂) | R-SO₂-NH-R' (Sulfonamide) | Cl⁻ |

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate (B1210297) readily reacts with primary and secondary amines to yield the corresponding sulfonamides. nih.gov This reaction is a cornerstone of sulfonamide synthesis and is widely employed in medicinal chemistry due to the prevalence of the sulfonamide functional group in a variety of therapeutic agents. mdpi.com The reaction typically proceeds rapidly and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. scholarsresearchlibrary.com

The general reaction with an amine can be depicted as:

Reaction with Amines

| Amine Type | General Structure | Product |

|---|---|---|

| Primary Amine | R'-NH₂ | 1-((R'-amino)sulfonyl)pyrrolidin-3-yl acetate |

Detailed research findings on analogous sulfonyl chlorides indicate that the reaction scope is broad, accommodating a wide range of amine substrates. nih.gov

In a similar fashion to its reaction with amines, 1-(chlorosulfonyl)pyrrolidin-3-yl acetate can react with alcohols to form sulfonate esters. eurjchem.com This reaction is also typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl produced. The synthesis of sulfonate esters is a valuable transformation in organic synthesis, as sulfonate groups are excellent leaving groups in subsequent nucleophilic substitution and elimination reactions. researchgate.net

The general reaction with an alcohol is as follows:

Reaction with Alcohols

| Alcohol Type | General Structure | Product |

|---|---|---|

| Primary Alcohol | R'-OH | 1-((R'-oxy)sulfonyl)pyrrolidin-3-yl acetate |

Studies on various sulfonyl chlorides have demonstrated the utility of this reaction for the synthesis of a diverse array of sulfonate esters. nih.gov

Beyond amines and alcohols, the chlorosulfonyl group of this compound is expected to react with other heteroatom nucleophiles. For instance, reaction with thiols would yield thiosulfonate esters, and reaction with water would lead to the corresponding sulfonic acid. These reactions further underscore the versatility of the chlorosulfonyl group in forming new sulfur-heteroatom bonds.

Electrophilic Activation and Transformation of the Chlorosulfonyl Moiety

While the primary reactivity of the chlorosulfonyl group is as an electrophile, it can also be subject to transformations that enhance its electrophilicity or lead to other reactive intermediates. For instance, in the presence of strong Lewis acids, the chlorine atom can be abstracted, generating a highly reactive sulfonyl cation. This species would be a potent electrophile, capable of reacting with even weak nucleophiles.

Mechanistic Pathways of Chlorosulfonyl Transformations

The nucleophilic substitution reactions at the sulfur atom of the chlorosulfonyl group are generally believed to proceed through a tetrahedral intermediate. libretexts.orgyoutube.com The nucleophile attacks the sulfur atom, breaking the S=O pi bond and forming a transient tetrahedral species. The leaving group, chloride, is then expelled, and the S=O double bond is reformed.

The reaction pathway can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For most reactions involving sulfonyl chlorides, a two-step addition-elimination mechanism is favored over a one-step Sₙ2-like mechanism. libretexts.org

SN2 vs. SN1 Type Mechanisms in Sulfonylation

The reaction of the chlorosulfonyl group with nucleophiles is a cornerstone of its chemistry, typically proceeding through a nucleophilic substitution mechanism at the sulfur atom. The central question regarding the mechanism is whether it follows a concerted (SN2-like) or a stepwise (SN1-like) pathway.

In an SN2-type mechanism, a nucleophile attacks the electrophilic sulfur atom in a single, concerted step, leading to the displacement of the chloride leaving group. This process involves a trigonal bipyramidal transition state. Conversely, an SN1-type mechanism would involve an initial, rate-determining dissociation of the chloride ion to form a highly reactive, trigonal planar sulfonylium ion intermediate, which would then be rapidly captured by a nucleophile.

For most arenesulfonyl and alkanesulfonyl chlorides, the substitution reaction is predominantly considered to proceed via an SN2-like mechanism. Theoretical and experimental studies, including kinetic analyses of chloride-chloride exchange in arenesulfonyl chlorides, support a single transition state, which is characteristic of an SN2 pathway. The formation of a discrete sulfonylium cation (the intermediate required for an SN1 mechanism) is generally energetically unfavorable. Given that this compound is an alkanesulfonyl chloride, its reactions with nucleophiles are expected to adhere to this SN2-like model.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics at a Sulfonyl Center

| Feature | SN2 Mechanism | SN1 Mechanism |

| Kinetics | Second-order (rate = k[Sulfonyl Chloride][Nucleophile]) | First-order (rate = k[Sulfonyl Chloride]) |

| Mechanism | Concerted, single step | Stepwise, with intermediate |

| Intermediate | None (transition state only) | Sulfonylium cation |

| Stereochemistry | Inversion of configuration (if chiral at sulfur) | Racemization (if chiral at sulfur) |

| Nucleophile | Rate is sensitive to the concentration and strength of the nucleophile. | Rate is independent of the nucleophile's concentration/strength. |

Reactivity of the Acetate Ester Moiety

Hydrolysis and Transesterification Reactions

The acetate ester group at the C3 position of the pyrrolidine (B122466) ring is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield 3-hydroxy-1-(chlorosulfonyl)pyrrolidine and acetic acid. The reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alkoxide. The resulting carboxylic acid is deprotonated by the alkoxide, driving the reaction to completion.

Acid-catalyzed hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The kinetics of hydrolysis would be influenced by pH, with the reaction being significantly faster under basic or acidic conditions compared to neutral pH.

Transesterification: In the presence of an alcohol and a catalyst (acid or base), the acetate group can be exchanged for a different alkoxy group. This equilibrium process involves the attack of an alcohol molecule on the ester carbonyl, proceeding through a similar tetrahedral intermediate as in hydrolysis. To drive the reaction toward the desired product, the reactant alcohol is often used as the solvent, or the leaving alcohol (in this case, derived from the acetate group) is removed as it is formed.

Selective Reductions and Other Ester Transformations

The acetate ester can be selectively reduced to the corresponding alcohol, yielding 1-(chlorosulfonyl)-3-(hydroxymethyl)pyrrolidine. The choice of reducing agent is critical to avoid the simultaneous reduction of the sulfonyl chloride group.

Selective Reduction: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would likely attack both the ester and the sulfonyl chloride. A milder, more sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) is often used for the partial reduction of esters to aldehydes or, with controlled stoichiometry and low temperatures, to alcohols without affecting more robust functional groups. However, the high reactivity of the sulfonyl chloride makes this a challenging selective transformation. It might be necessary to first react the sulfonyl chloride with a nucleophile to form a more stable sulfonamide before attempting the ester reduction.

Other transformations of the ester group are possible, such as aminolysis (reaction with an amine to form an amide), but these are generally less common than hydrolysis, transesterification, and reduction.

Reactivity of the Pyrrolidine Ring System

Nitrogen-Centered Reactivity and Derivatives

In a simple pyrrolidine, the nitrogen atom is a secondary amine and acts as a nucleophile and a base. However, in this compound, the nitrogen atom is part of a sulfonamide linkage. The presence of the strongly electron-withdrawing chlorosulfonyl group has a profound effect on the reactivity of the nitrogen.

The lone pair of electrons on the nitrogen atom is delocalized into the sulfur-oxygen bonds of the sulfonyl group. This delocalization significantly reduces the basicity and nucleophilicity of the nitrogen atom. As a result, the nitrogen in this compound is generally not reactive towards electrophiles like alkyl halides in typical SN2 reactions (N-alkylation). dnu.dp.ua

Derivatization at the nitrogen center would typically require prior removal (cleavage) of the sulfonyl group, which can be achieved under specific, often harsh, reducing conditions. Once the sulfonyl group is removed to regenerate the secondary amine (pyrrolidin-3-yl acetate), the nitrogen regains its nucleophilicity and can participate in a wide range of reactions to form various derivatives, such as N-alkylation, N-acylation, and N-arylation. However, with the sulfonyl group in place, the nitrogen is considered "protected" or deactivated. nih.govjst.go.jp

Table 2: Effect of N-Sulfonylation on Pyrrolidine Nitrogen Reactivity

| Property | Pyrrolidine (Secondary Amine) | 1-(Chlorosulfonyl)pyrrolidine (Sulfonamide) |

| Nitrogen Hybridization | sp³ (trigonal pyramidal) | sp² (trigonal planar) |

| Basicity | Moderately basic (pKa of conjugate acid ~11.3) | Very weakly basic / non-basic |

| Nucleophilicity | Good nucleophile | Poor nucleophile |

| Reactivity with Electrophiles | Readily undergoes N-alkylation, N-acylation | Generally unreactive towards N-alkylation/acylation |

Potential for Ring Expansion or Contraction Reactions

The five-membered pyrrolidine ring, while relatively stable, can be induced to undergo rearrangement under specific conditions to form either smaller or larger ring systems. The presence of the N-chlorosulfonyl group and the C-3 acetate substituent could play crucial roles in mediating such transformations.

Ring Expansion: One plausible pathway for ring expansion involves the formation of a bicyclic aziridinium (B1262131) ion intermediate, a mechanism observed in the rearrangement of other N-substituted pyrrolidines. For instance, theoretical investigations into the ring enlargement of 2-chloromethyl pyrrolidine derivatives show a pathway that proceeds through a strained bicyclic system, which is then opened by a nucleophile to yield a six-membered piperidine (B6355638) ring. researchgate.net By analogy, if the chlorosulfonyl group on this compound were to facilitate the formation of a reactive intermediate, a subsequent intramolecular rearrangement could lead to a piperidine derivative. The reaction might be initiated by activating the nitrogen, potentially leading to an intermediate that allows for the migration of a carbon atom from the ring to an exocyclic position, thereby effecting a one-carbon ring expansion.

Ring Contraction: Ring contraction reactions often proceed through the formation of a carbocationic intermediate adjacent to the ring, followed by a 1,2-shift, or via rearrangements like the Favorskii or Wolff rearrangements in carbocyclic systems. etsu.eduharvard.edu For this compound, a hypothetical ring contraction to a four-membered azetidine (B1206935) ring would be a more complex transformation. Such a process might be envisioned under conditions that generate a positive charge at the C-2 or C-5 position, which could then trigger the migration of a C-C bond within the ring, leading to the smaller, more strained azetidine skeleton. However, such rearrangements are less common for pyrrolidines compared to ring expansions and would require specific and likely high-energy conditions.

1 Chlorosulfonyl Pyrrolidin 3 Yl Acetate As a Building Block for Complex Organic Scaffolds

Construction of Advanced Heterocyclic Architectures

The inherent reactivity of the chlorosulfonyl group, coupled with the stereochemical information embedded in the 3-acetoxy-pyrrolidine core, makes 1-(chlorosulfonyl)pyrrolidin-3-yl acetate (B1210297) a powerful tool for the synthesis of complex, multi-ring systems. The sulfonyl chloride moiety serves as a versatile handle for the introduction of various functionalities and for initiating cyclization cascades, leading to the formation of both polycyclic nitrogen-containing systems and more intricate fused and bridged ring architectures.

The construction of polycyclic frameworks containing nitrogen is a significant endeavor in synthetic organic chemistry, driven by the interesting biological activities often associated with such compounds. nih.govbenthamscience.com The chlorosulfonyl group of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate can readily react with a variety of nucleophiles, a property that can be exploited to build polycyclic systems.

For instance, intramolecular reactions are a powerful strategy for forming cyclic structures. While direct examples involving this compound are not extensively documented in publicly available literature, the principles of sulfonamide chemistry suggest its potential. benthamscience.commdpi.com A hypothetical reaction pathway could involve the initial reaction of the chlorosulfonyl group with a suitable amine to form a sulfonamide. If the amine-containing reactant also possesses another nucleophilic or reactive site, a subsequent intramolecular cyclization could lead to the formation of a new ring fused to the pyrrolidine (B122466) core.

The following table illustrates a hypothetical reaction scheme demonstrating the potential of this compound in the synthesis of a bicyclic sulfonamide derivative.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 4-aminobut-1-ene | Base (e.g., triethylamine) | N-(but-3-en-1-yl)pyrrolidin-3-yl)oxy)carbonyl)sulfonamide |

| N-(but-3-en-1-yl)pyrrolidin-3-yl)oxy)carbonyl)sulfonamide | Lewis Acid | Intramolecular cyclization | A polycyclic nitrogen-containing system |

This hypothetical example underscores the potential for developing novel synthetic routes to polycyclic nitrogenous compounds using this compound as a key starting material. The specific outcomes would, of course, be highly dependent on the nature of the reactants and the reaction conditions employed.

The creation of fused and bridged ring systems represents a significant challenge in organic synthesis, requiring precise control over reactivity and stereochemistry. nih.govresearchgate.net The rigid frameworks of these molecules often impart unique biological activities. The reactivity of the chlorosulfonyl group in this compound provides a potential entry point for the construction of such complex architectures.

Annulation reactions, where a new ring is formed on an existing one, are a common strategy for building fused systems. nih.gov The chlorosulfonyl group can act as an electrophilic partner in reactions with bifunctional reagents, leading to the formation of a new heterocyclic ring fused to the pyrrolidine. For example, reaction with a molecule containing both an amine and another nucleophilic group could lead to a sequential reaction, first at the sulfonyl chloride and then an intramolecular cyclization to form the fused ring.

Bridged ring systems, characterized by two rings sharing non-adjacent atoms, are particularly challenging to synthesize. Intramolecular cyclization reactions are a key strategy for their construction. researchgate.net In a potential application, the pyrrolidine nitrogen of a derivative of this compound could act as one of the bridgehead atoms, with a carefully designed tether and a subsequent intramolecular reaction leading to the formation of the bridged structure.

While specific, documented examples of these transformations starting directly from this compound are scarce in the readily accessible scientific literature, the fundamental reactivity of the functional groups present in the molecule strongly suggests its applicability in these advanced synthetic strategies.

Functionalization and Diversification of Pyrrolidine Derivatives

Beyond its use in constructing complex ring systems, this compound is an excellent starting material for the synthesis of a wide variety of functionalized pyrrolidine derivatives. The differential reactivity of the chlorosulfonyl and acetate groups allows for selective transformations, enabling the introduction of a diverse array of chemical functionalities.

The ability to introduce multiple functional groups onto the pyrrolidine scaffold is crucial for creating libraries of compounds for drug discovery and for fine-tuning the properties of a lead molecule. nih.govresearchgate.net this compound provides two distinct points for modification: the nitrogen atom (via the chlorosulfonyl group) and the C-3 position (via the acetate group).

The chlorosulfonyl group can be reacted with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thio-sulfonates. This allows for the introduction of a vast number of different substituents at the N-1 position of the pyrrolidine ring.

The acetate group at the C-3 position can be hydrolyzed to reveal a hydroxyl group. This hydroxyl group can then be further functionalized through a variety of reactions, including oxidation to a ketone, etherification, or esterification with different carboxylic acids. This provides a second point of diversification.

The table below summarizes some of the potential transformations of this compound to generate multifunctionalized pyrrolidines.

| Starting Material | Reagent | Product Functional Group |

| This compound | R-NH2 | N-Sulfonamide |

| This compound | R-OH | N-Sulfonate ester |

| This compound | R-SH | N-Thiosulfonate |

| (3-Hydroxypyrrolidin-1-yl)sulfonyl chloride | Oxidizing agent | (3-Oxopyrrolidin-1-yl)sulfonyl chloride |

| (3-Hydroxypyrrolidin-1-yl)sulfonyl chloride | R-X (alkyl halide) | 3-Alkoxy-pyrrolidine-1-sulfonyl chloride |

| (3-Hydroxypyrrolidin-1-yl)sulfonyl chloride | R-COOH | 3-(Acyloxy)pyrrolidine-1-sulfonyl chloride |

These examples highlight the modularity of this building block, allowing for the systematic variation of substituents at two key positions of the pyrrolidine ring.

In the fields of chemical biology and medicinal chemistry, the ability to attach chemical tags or linkers to a molecule of interest is of paramount importance. nih.govmdpi.com These tags can be used for a variety of purposes, including purification, visualization (e.g., fluorescent tags), or for conjugation to other molecules such as proteins or solid supports. Linkers, on the other hand, are used to connect two or more molecular entities.

The reactive chlorosulfonyl group of this compound provides an ideal handle for the attachment of such tags and linkers. A tag or linker containing a nucleophilic group, such as an amine, can readily react with the sulfonyl chloride to form a stable sulfonamide bond.

For example, a fluorescent dye containing an amino group could be directly coupled to this compound to generate a fluorescently labeled pyrrolidine derivative. Similarly, a bifunctional linker with an amine at one end and another reactive group at the other could be attached, allowing for the subsequent conjugation of the pyrrolidine scaffold to another molecule. This approach is particularly relevant in the context of solid-phase synthesis, where the pyrrolidine derivative could be attached to a resin via a suitable linker. mdpi.com

Strategic Application in Total Synthesis of Complex Molecules

The total synthesis of complex natural products is a driving force for innovation in organic chemistry, often requiring the development of novel synthetic strategies and the use of versatile building blocks. mdpi.comnih.gov While direct applications of this compound in completed total syntheses are not prominently reported in general chemical literature, its potential as a strategic building block is significant.

The pyrrolidine ring is a common feature in many classes of alkaloids and other natural products. researchgate.net A chiral, functionalized pyrrolidine building block like this compound can provide a significant portion of the carbon skeleton and introduce key stereocenters early in a synthetic sequence.

The strategic value of this building block would lie in its ability to participate in key bond-forming reactions to construct the core of a target molecule. The functional handles (chlorosulfonyl and acetate groups) would allow for the subsequent elaboration of the molecular framework and the introduction of the remaining functional groups of the natural product. For instance, the pyrrolidine nitrogen, after transformation of the sulfonyl chloride, could be a key nucleophile in a ring-closing reaction, or the C-3 position could be elaborated to form a side chain or another ring system.

The successful application of this compound in total synthesis would depend on the creative design of a synthetic route that takes full advantage of the reactivity and stereochemistry of this versatile building block.

Key Intermediate in Retrosynthetic Planning

No published literature specifically details the use of This compound as a key intermediate in the retrosynthetic planning for the synthesis of complex organic scaffolds.

Development of Analog Libraries for Structural Studies

There is no available research documenting the use of This compound in the development of analog libraries for structural studies.

Theoretical and Computational Investigations of 1 Chlorosulfonyl Pyrrolidin 3 Yl Acetate

Electronic Structure and Bonding Analysis

The electronic structure of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate (B1210297) is characterized by the interplay of its distinct functional groups: the saturated pyrrolidine (B122466) ring, the strongly electron-withdrawing chlorosulfonyl group, and the ester functionality of the acetate group. Computational analysis provides a quantitative description of the electron distribution, molecular orbitals, and reactivity indicators.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its chemical behavior and reactivity. These descriptors are typically calculated using DFT methods, such as with the B3LYP functional. researchgate.netresearchgate.net For 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, these calculations would reveal the molecule's stability, electrophilicity, and nucleophilicity.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which are fundamental to understanding reactivity. researchgate.net From these, other global reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to higher hardness and lower reactivity. researchgate.net

Chemical Potential (μ): Calculated as -(I + A) / 2, it indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the molecule's ability to act as an electrophile.

Given the presence of the highly electronegative chlorosulfonyl group, the molecule is expected to have a significant electrophilicity index, with the sulfur atom being the primary electrophilic center.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Calculated in Gas Phase) This table presents representative values based on DFT calculations for molecules with similar functional groups.

| Descriptor | Symbol | Formula | Illustrative Value | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -9.5 eV | High stability of valence electrons |

| LUMO Energy | ELUMO | - | -0.8 eV | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.7 eV | High kinetic stability |

| Ionization Potential | I | -EHOMO | 9.5 eV | Difficult to oxidize |

| Electron Affinity | A | -ELUMO | 0.8 eV | Favorable to accept an electron |

| Chemical Hardness | η | (I - A) / 2 | 4.35 eV | Relatively high stability, less reactive |

| Electrophilicity Index | ω | μ² / (2η) | 2.95 eV | Strong electrophilic character |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the pathways of chemical reactions by examining the interaction between the HOMO of a nucleophile and the LUMO of an electrophile. wikipedia.orgucsb.edulibretexts.org For this compound, FMO analysis is crucial for understanding its reactivity, particularly towards nucleophiles.

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms of the acetate group and, to a lesser extent, the lone pair of the pyrrolidine nitrogen. These regions represent the most probable sites for electrophilic attack on the molecule.

Lowest Unoccupied Molecular Orbital (LUMO): Computational models would predict the LUMO to be predominantly localized on the chlorosulfonyl group, specifically centered on the antibonding σ* orbital of the sulfur-chlorine (S-Cl) bond. researchgate.netnih.gov This distribution makes the sulfur atom highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion, a common reaction pathway for sulfonyl chlorides.

Table 2: Predicted Atomic Orbital Contributions to Frontier Molecular Orbitals This table provides a hypothetical breakdown of the primary atomic contributions to the HOMO and LUMO based on theoretical principles.

| Molecular Orbital | Primary Atomic Contribution | Predicted Location | Implication for Reactivity |

|---|---|---|---|

| HOMO | p-orbitals of Oxygen | Acetate group (carbonyl and ester oxygens) | Primary site for protonation or reaction with strong electrophiles. |

| LUMO | σ* antibonding orbital | Sulfur-Chlorine (S-Cl) bond | Primary site for nucleophilic attack, leading to substitution of chloride. |

Conformational Analysis and Dynamics

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. For a flexible molecule like this compound, conformational analysis is essential to identify the most stable arrangements (conformers) and the energy required to convert between them.

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. nih.gov The two most common puckering modes are the "envelope" (E), where one atom is out of the plane of the other four, and the "twist" (T), where two adjacent atoms are displaced on opposite sides of a plane defined by the other three. acs.orgnih.gov

For a 3-substituted pyrrolidine, the key conformations involve the C3 atom being displaced from the plane. The position of the acetate group can be either pseudo-axial or pseudo-equatorial. Furthermore, the puckering of the ring itself can be described as "endo" (C4 displaced towards the substituents on nitrogen) or "exo" (C4 displaced away from the substituents). nih.govresearchgate.net

Computational modeling, validated against experimental data where possible, can determine the relative energies of these conformers. researchgate.net For this compound, it is expected that the conformer placing the bulky acetate group in a pseudo-equatorial position would be sterically favored to minimize non-bonded interactions. The large chlorosulfonyl group on the nitrogen atom will also significantly influence the ring's puckering preference. nih.gov

The various envelope and twist conformations of the pyrrolidine ring are not static but interconvert rapidly at room temperature through a process called pseudorotation. nih.gov This process does not involve a full rotation around a bond but rather a wave-like motion of the ring pucker. Computational methods can map the potential energy surface (PES) for this interconversion.

The transition states connecting the stable conformers can be located, and the energy barriers for interconversion can be calculated. For an unsubstituted pyrrolidine, the barrier to pseudorotation is quite low, calculated to be around 2-3 kcal/mol (approximately 284 cm⁻¹). nih.gov However, the presence of bulky substituents like the acetate and chlorosulfonyl groups is expected to increase this barrier. scribd.com DFT calculations can precisely quantify these barriers, providing insight into the molecule's conformational flexibility at different temperatures. mdpi.comrsc.org

The conformational equilibrium of a molecule can be significantly altered by the solvent environment. nih.gov Computational solvation models are used to simulate these effects and can be broadly categorized into two types:

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netnumberanalytics.com They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Models: In this approach, individual solvent molecules are included in the calculation. nih.govwikipedia.org This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. rsc.orgmdpi.com

For this compound, polar solvents are expected to stabilize conformers with larger dipole moments. For instance, a conformation that aligns the C=O of the acetate and the S=O bonds of the chlorosulfonyl group would have a large dipole moment and would be preferentially stabilized in a polar solvent like water or DMSO compared to a nonpolar solvent like chloroform. nih.govacs.org Solvation can also affect the energy barriers for interconversion, potentially favoring certain pathways in different media. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a fundamental approach to unraveling the intricate details of chemical reaction mechanisms. For this compound, this would involve using quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to map out the potential energy surface of its reactions. Such studies can clarify reaction pathways, identify intermediates, and determine the factors controlling reaction rates and selectivity. These computational approaches are crucial for reactions involving sulfonyl chlorides and related heterocyclic compounds. nih.govnih.govresearchgate.net

A critical aspect of studying a reaction mechanism is the identification and characterization of transition states—the highest energy points along a reaction coordinate. For reactions involving this compound, computational chemists would locate the transition state structures for key steps, such as nucleophilic substitution at the sulfonyl group.

Frequency calculations are performed to verify the nature of these structures; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. Once located, the energy of the transition state is used to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate. This information is vital for predicting how the molecule will react under various conditions and for optimizing synthetic procedures.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study for a reaction involving this compound with a generic nucleophile (Nu).

| Reaction Step | Computational Method | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Nucleophilic attack on sulfur | DFT (B3LYP/6-31G) | 15.2 | 25.8 | -350 (S-Nu bond formation) |

| Chloride leaving group departure | DFT (B3LYP/6-31G) | 5.1 | 2.5 | -150 (S-Cl bond cleavage) |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. mdpi.com For reactions involving this compound, computational catalyst design would focus on identifying catalysts that can lower the activation energies of desired reaction pathways. nih.gov This process often involves screening a library of potential catalysts in silico.

The design strategy typically relies on identifying key "descriptors"—properties of the catalyst that correlate with its activity. mdpi.com For instance, the binding energy of a reactant to a catalyst surface or the electronic properties of a metal center can serve as descriptors. By calculating these descriptors for various catalysts, researchers can construct activity models, such as volcano plots, to predict the most effective catalyst without the need for extensive experimental work. nih.gov This approach accelerates the discovery of new, efficient, and selective catalytic systems for the synthesis and modification of complex molecules.

Prediction of Spectroscopic Properties (Excluding Basic Identification Data)

Computational chemistry provides highly valuable tools for predicting the spectroscopic properties of molecules. These predictions are essential for interpreting experimental spectra, confirming structures, and assigning stereochemistry. For this compound, computational methods can predict a range of spectroscopic data beyond simple identification.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational vibrational frequency analysis, typically performed using DFT methods, can predict the complete IR and Raman spectra of this compound. researchgate.netnih.gov

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies and their corresponding intensities are calculated. nih.gov These calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors to improve agreement with experimental data. nist.govnist.gov The predicted spectra can be used to assign specific absorption bands to particular vibrational modes, such as the characteristic S=O stretches, C-O stretches from the acetate group, and various motions of the pyrrolidine ring.

A hypothetical table of calculated and scaled vibrational frequencies for key functional groups is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| S=O Asymmetric Stretch | 1410 | 1365 | High | Moderate |

| S=O Symmetric Stretch | 1205 | 1168 | High | Low |

| C=O (Acetate) Stretch | 1780 | 1725 | Very High | Low |

| C-O (Acetate) Stretch | 1250 | 1212 | High | Moderate |

| Pyrrolidine Ring Bend | 850 | 824 | Moderate | High |

Note: This data is for illustrative purposes and does not represent experimentally verified values for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While experimental NMR provides invaluable data, computational predictions of chemical shifts (¹H and ¹³C) have become a crucial tool for assigning complex spectra and distinguishing between isomers. mdpi.commdpi.com

Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts. nih.gov For a molecule like this compound, with multiple stereocenters and complex spin systems, predicted chemical shifts can help resolve ambiguities in proton and carbon assignments. More advanced machine learning algorithms are also emerging as powerful tools for predicting chemical shifts with high accuracy by training on large datasets of experimental values. mdpi.com

Given that this compound is a chiral molecule, determining its absolute stereochemistry is essential. Chiroptical spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provides information about the three-dimensional arrangement of atoms.

Computational simulations of VCD and ECD spectra are powerful methods for assigning the absolute configuration of chiral molecules. The process involves calculating the theoretical spectra for each possible enantiomer (e.g., R and S configurations). By comparing the calculated spectrum of each enantiomer to the experimentally measured spectrum, the correct absolute configuration can be determined. This combination of experimental measurement and theoretical calculation is often considered the gold standard for stereochemical assignment in the absence of X-ray crystallographic data.

Advanced Analytical Techniques for Elucidating Specific Structural and Mechanistic Features of 1 Chlorosulfonyl Pyrrolidin 3 Yl Acetate

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement of a molecule in its crystalline state. For "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate (B1210297)," this technique would offer unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

A primary application of X-ray crystallography is the determination of stereochemistry. In the case of "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate," the pyrrolidine (B122466) ring contains a stereocenter at the 3-position. X-ray diffraction analysis of a suitable single crystal would definitively establish the relative stereochemistry of the acetate group in relation to the pyrrolidine ring. Furthermore, if a chiral derivative is prepared or if anomalous dispersion methods are employed, the absolute configuration of the stereocenter could also be determined. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, typically an envelope or twisted form, which would be precisely defined by the crystallographic data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 975.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

| Pyrrolidine Ring Pucker | Envelope |

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into the intermolecular forces that govern the solid-state properties of the compound. For "this compound," the highly polar sulfonyl chloride and ester functional groups would be expected to dominate the crystal packing. Hydrogen bonding, although not possible from the pyrrolidine nitrogen due to the sulfonyl group, may occur if co-crystallized with a hydrogen-bond donor. More likely are strong dipole-dipole interactions involving the S=O and C=O bonds. Halogen bonding involving the chlorine atom of the sulfonyl chloride group is also a possibility. The analysis of these interactions is crucial for understanding the compound's physical properties, such as melting point and solubility.

High-Resolution Mass Spectrometry in Mechanistic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for investigating reaction mechanisms.

In mechanistic studies of reactions involving "this compound," HRMS can be used to detect and identify short-lived intermediates and minor byproducts. For instance, in reactions where the chlorosulfonyl group acts as a leaving group or participates in a rearrangement, HRMS can provide the exact mass of transient species, allowing for the determination of their elemental formulas. This is particularly valuable for distinguishing between proposed mechanistic pathways. Common fragmentation patterns for related pyrrolidine compounds often involve the loss of the N-substituent and cleavage of the pyrrolidine ring.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments of this compound

| Fragment Ion | Predicted m/z (monoisotopic) | Description |

| [M-Cl]⁺ | 194.0325 | Loss of a chlorine radical |

| [M-SO₂Cl]⁺ | 128.0706 | Loss of the chlorosulfonyl radical |

| [M-CH₃CO]⁺ | 186.0013 | Loss of the acetyl radical |

| [C₄H₇NO₂]⁺ | 101.0477 | Pyrrolidin-3-yl acetate cation |

| [C₄H₈N]⁺ | 70.0651 | Fragment from pyrrolidine ring cleavage |

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of specific atoms through a chemical reaction. wikipedia.org For "this compound," stable isotopes such as ¹⁸O, ¹⁵N, or ¹³C could be incorporated into the molecule at specific positions. For example, by labeling one of the oxygen atoms in the sulfonyl group with ¹⁸O, one could follow its path in nucleophilic substitution reactions to determine whether the substitution occurs at the sulfur atom or involves the formation of a sulfene (B1252967) intermediate. Similarly, ¹³C labeling in the acetate group or the pyrrolidine ring could provide definitive evidence for rearrangement pathways.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, particularly two-dimensional (2D) methods, are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity and stereochemistry of "this compound" in solution. ipb.pt

The ¹H NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons due to spin-spin coupling. The proton at the 3-position, being attached to the carbon bearing the acetate group, would likely appear as a downfield multiplet. The protons on the carbons adjacent to the nitrogen atom would also be shifted downfield due to the electron-withdrawing effect of the chlorosulfonyl group. acdlabs.com